



Application Notes: Using ATPase-IN-5 to Investigate Ion Homeostasis in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATPase-IN-5	
Cat. No.:	B15560572	Get Quote

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Introduction

ATPase-IN-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] While not a direct inhibitor of P-type ATPases, its action leads to a profound disruption of mitochondrial respiration and a halt in ATP synthesis via oxidative phosphorylation.[1][2] This energy depletion has significant downstream consequences on cellular activities reliant on ATP, most notably ion homeostasis, which is maintained by ATP-dependent ion pumps. These application notes provide a comprehensive guide for utilizing ATPase-IN-5 as a chemical probe to investigate the intricate relationship between mitochondrial function and ion homeostasis in fungi.

The primary plasma membrane H+-ATPase (Pma1) is essential for fungal survival, creating the electrochemical proton gradient necessary for nutrient uptake and maintaining intracellular pH. [3][4] This pump is a major consumer of cellular ATP. By limiting the mitochondrial ATP supply, ATPase-IN-5 indirectly compromises the function of Pma1 and other ion pumps, leading to a cascade of events including plasma membrane depolarization, intracellular pH dysregulation, and altered ion transport.[5][6] This makes ATPase-IN-5 a valuable tool for dissecting the reliance of fungal ion homeostasis on mitochondrial energy production and for exploring novel antifungal strategies.



Mechanism of Action

ATPase-IN-5 selectively binds to the fungal cytochrome bc1 complex, interrupting the flow of electrons and decoupling it from proton translocation across the inner mitochondrial membrane. This leads to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production. The resulting ATP deficit cripples the activity of energy-dependent ion pumps, such as the plasma membrane H+-ATPase (Pma1) and various Ca2+-ATPases, fundamentally disrupting the maintenance of cellular ion gradients.[1][2]

Caption: Mechanism of ATPase-IN-5 action on fungal ion homeostasis.

Data Presentation

The efficacy of **ATPase-IN-5** (referred to as Inz-5 in source literature) has been quantified against various fungal species. The tables below summarize its inhibitory concentrations and provide a benchmark comparison with standard antifungal agents.

Table 1: In Vitro Activity of ATPase-IN-5 against Candida albicans

Parameter	Value	Assay Conditions	Reference
IC₅₀ (Proliferation)	0.381 μΜ	Not specified	[1][7]
IC ₅₀ (Cytochrome bc1 Activity)	~8.0 μM	UQH2:cyt c oxidoreductase assay	[8]
IC ₅₀ (Purified Complex III)	24 ± 3 nM	UQH2:cyt c oxidoreductase assay	[1]

| Synergy with Fluconazole | 10 µM | Liquid culture |[8] |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Standard Antifungals



Antifungal Agent	Target Species	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Amphotericin B	Aspergillus terreus	-	-	[7]
Voriconazole	Aspergillus terreus	-	2	[7]
Posaconazole	Aspergillus terreus	-	0.12	[7]
Itraconazole	Aspergillus terreus	-	0.5	[7]

| Caspofungin | Aspergillus terreus | - | 2 |[7] |

Experimental Protocols

Investigating the impact of **ATPase-IN-5** on ion homeostasis involves a series of assays to measure fungal growth, mitochondrial activity, and key ion-related parameters.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of ATPase-IN-5.

Materials:

- ATPase-IN-5 stock solution (e.g., 10 mM in DMSO)
- Appropriate fungal growth medium (e.g., RPMI-1640, YPD)
- Sterile 96-well microplates
- Fungal inoculum
- Spectrophotometer (plate reader)



Procedure:

- Prepare a fungal inoculum from a fresh culture to a concentration of 1-5 x 10⁵ cells/mL in the growth medium.
- Prepare a 2-fold serial dilution of **ATPase-IN-5** in the growth medium directly in the 96-well plate. Typical final concentrations range from 0.01 to 20 μ M.
- Add 100 μ L of the fungal inoculum to each well containing 100 μ L of the serially diluted compound. Include a drug-free control well.
- Incubate the plates at the optimal growth temperature (e.g., 30°C or 37°C) for 24-48 hours.
- Determine fungal growth by measuring the optical density (OD) at 600 nm.
- The MIC is defined as the lowest concentration of ATPase-IN-5 that causes a significant growth inhibition (e.g., ≥50%) compared to the drug-free control.[7]

Protocol 2: Measurement of Plasma Membrane Potential

This protocol uses the potential-sensitive fluorescent dye diS- $C_3(3)$ to measure changes in the plasma membrane potential. Depolarization is indicated by an increase in fluorescence.

Materials:

- Fungal cells (log phase)
- diS-C₃(3) stock solution (in ethanol)
- Glucose
- ATPase-IN-5
- Fluorometer or fluorescence plate reader

Procedure:

• Harvest and wash fungal cells, then resuspend them in a low-potassium buffer to a final OD_{600} of \sim 0.2.

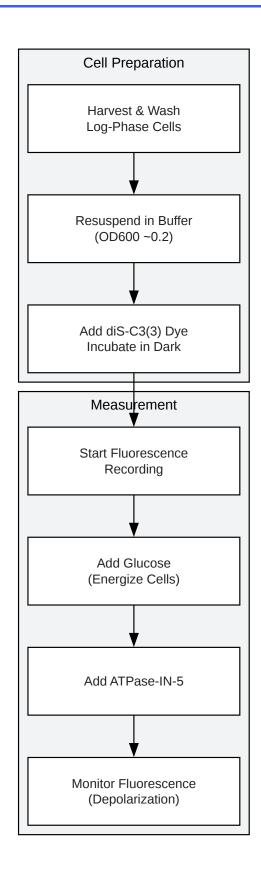
Methodological & Application





- Add diS-C₃(3) to a final concentration of \sim 0.2 μ M and incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membrane.
- Transfer the cell suspension to a cuvette or microplate.
- Initiate fluorescence recording (e.g., Excitation: 620 nm, Emission: 670 nm).
- Add glucose (e.g., 10 mM final concentration) to energize the cells and activate the H+-ATPase, which should cause a decrease in fluorescence (hyperpolarization).
- Once a stable baseline is achieved, add ATPase-IN-5 at the desired concentration.
- Monitor the change in fluorescence. An increase in fluorescence indicates depolarization of the plasma membrane due to reduced Pma1 activity.[9]





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Caption: Workflow for measuring plasma membrane potential.



Protocol 3: Measurement of Intracellular pH (pHi)

This protocol uses the ratiometric pH-sensitive fluorescent indicator BCECF-AM to measure changes in cytosolic pH.

Materials:

- Fungal cells or protoplasts
- BCECF-AM stock solution (in DMSO)
- Pluronic F-127 (optional, aids dye loading)
- Loading buffer (e.g., a MES-buffered salt solution, pH 6.5)
- Fluorometer or confocal microscope with dual excitation capability
- Calibration buffers (pH 5.5 to 8.0) containing nigericin (a K+/H+ ionophore)

Procedure:

- Dye Loading: Incubate washed fungal cells in loading buffer containing BCECF-AM (typically $2-10~\mu M$) for 30-60 minutes at room temperature.
- Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
- Measurement:
 - Resuspend the cells in the desired experimental buffer.
 - Measure fluorescence by alternating excitation wavelengths (e.g., 490 nm and 450 nm)
 while recording emission at a single wavelength (~535 nm).[10]
 - Establish a baseline ratio (490/450 nm).
 - Add ATPase-IN-5 and record the change in the fluorescence ratio over time. A decrease in the ratio typically indicates intracellular acidification.
- Calibration:

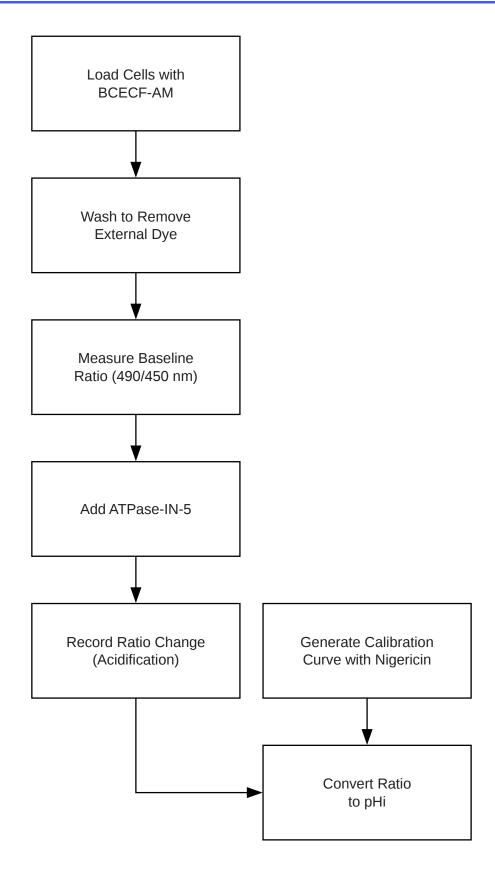
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- At the end of the experiment, resuspend aliquots of the loaded cells in calibration buffers of known pH.
- \circ Add nigericin (~10 μ M) to equilibrate the intracellular and extracellular pH.[10]
- Measure the fluorescence ratio for each known pH value to generate a calibration curve,
 which is then used to convert experimental ratios into pHi values.





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Caption: Workflow for intracellular pH measurement.



Protocol 4: Measurement of Intracellular Calcium [Ca2+]i

This protocol uses the fluorescent indicator Fluo-4-AM to monitor changes in cytosolic free calcium.

Materials:

- Fungal cells
- Fluo-4-AM stock solution (in DMSO)
- Pluronic F-127
- Loading buffer (e.g., HBSS)
- Fluorometer or fluorescence microscope (Excitation: ~494 nm, Emission: ~516 nm)

Procedure:

- Dye Loading: Incubate fungal cells with Fluo-4-AM (e.g., 5 μM) and an equal concentration of Pluronic F-127 in loading buffer for 30-60 minutes at 30°C.
- Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
- Measurement:
 - Resuspend cells in the experimental buffer and transfer to a measurement cuvette or imaging dish.
 - Begin recording fluorescence intensity to establish a stable baseline.
 - Add ATPase-IN-5 and monitor the change in fluorescence. An increase in fluorescence indicates a rise in intracellular calcium concentration.[11][12]
 - (Optional) Add a calcium ionophore like ionomycin at the end of the experiment to determine maximum fluorescence (Fmax) for calibration purposes.



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- To cite this document: BenchChem. [Application Notes: Using ATPase-IN-5 to Investigate Ion Homeostasis in Fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560572#using-atpase-in-5-to-investigate-ion-homeostasis-in-fungi]



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